molecular formula C8H8N2 B1295257 5-Methylimidazo[1,2-a]pyridine CAS No. 933-69-7

5-Methylimidazo[1,2-a]pyridine

Cat. No.: B1295257
CAS No.: 933-69-7
M. Wt: 132.16 g/mol
InChI Key: YFSMYPDRRLSNTH-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It is recognized for its wide range of applications in medicinal chemistry and material science due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

5-Methylimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes involved in metabolic activation. This compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, which converts it into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potential carcinogenesis. Additionally, this compound interacts with phase II detoxification enzymes such as glutathione S-transferases, which facilitate its conjugation and excretion from the body .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to induce DNA damage in mammalian cells, leading to mutations and chromosomal aberrations. This compound also affects cell signaling pathways, including the activation of the p53 pathway, which plays a critical role in the cellular response to DNA damage. Furthermore, this compound influences gene expression by modulating the activity of transcription factors such as NF-κB, which is involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind covalently to DNA, forming DNA adducts that interfere with DNA replication and transcription. This binding can result in mutations and the activation of oncogenes or the inactivation of tumor suppressor genes. Additionally, this compound can inhibit or activate various enzymes, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its reactive intermediates can degrade over time, reducing their mutagenic potential. Long-term studies have shown that prolonged exposure to this compound can lead to persistent DNA damage and alterations in cellular function, including changes in cell cycle regulation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce minimal DNA damage and cellular changes. At higher doses, this compound has been shown to cause significant toxicity, including liver damage, oxidative stress, and increased incidence of tumors. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary pathway involves its oxidation by CYP1A2, leading to the formation of reactive intermediates that can bind to DNA. Additionally, phase II detoxification enzymes such as glutathione S-transferases play a role in conjugating this compound and its metabolites, facilitating their excretion. These metabolic pathways are crucial for determining the compound’s overall toxicity and carcinogenic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific transporters or binding proteins. The compound’s distribution is influenced by its interactions with cellular components, including proteins and lipids, which can affect its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and other nuclear proteins. Additionally, it may be found in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylimidazo[1,2-a]pyridine can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials such as 2-aminopyridine and aldehydes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSMYPDRRLSNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239375
Record name 5-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-69-7
Record name 5-Methylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 933-69-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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